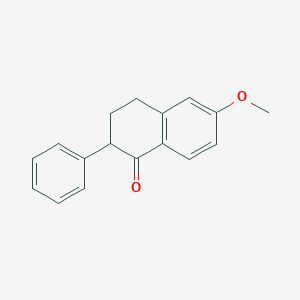

6-Methoxy-2-phenyl-tetralone

Description

Properties

IUPAC Name |

6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTDIWNKASNIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444447 | |

| Record name | 6-methoxy-2-phenyl-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-84-2 | |

| Record name | 6-methoxy-2-phenyl-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxy-2-phenyl-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-phenyl-tetralone, a synthetic compound belonging to the tetralone class of molecules. While this specific derivative is not extensively characterized in publicly available literature, its structural motifs—the 6-methoxytetralone core and the α-phenyl substitution—are of significant interest in medicinal chemistry and drug discovery. This document outlines the identity and physicochemical properties of the compound, including its Chemical Abstracts Service (CAS) number. Furthermore, a robust, field-proven two-step synthetic pathway is detailed, combining the synthesis of the 6-methoxy-2-tetralone precursor with a subsequent palladium-catalyzed α-arylation. This guide also delves into the established analytical methodologies for the characterization of such compounds and discusses the broader biological significance of the tetralone scaffold, citing its role in the development of various therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel tetralone derivatives for therapeutic applications.

Compound Identification and Physicochemical Properties

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. This compound is registered under the following CAS number, which serves as its unique identifier in chemical literature and databases.

CAS Number: 1769-84-2[1]

The compound's structure is characterized by a tetralone core, which is a bicyclic aromatic ketone, with a methoxy group at the 6-position of the aromatic ring and a phenyl group at the 2-position of the saturated ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one | [2] |

| Synonyms | 6-Methoxy-2-phenyltetralone | [2] |

| Molecular Formula | C₁₇H₁₆O₂ | [2] |

| Molecular Weight | 252.31 g/mol | [2] |

| Appearance | White to yellow crystalline solid/powder | [1][3] |

| Melting Point | 85-87 °C | [3] |

| Boiling Point | 429.9 °C at 760 mmHg | [2] |

| Solubility | Soluble in most organic solvents | [3] |

Strategic Synthesis Pathway

While a direct, one-pot synthesis for this compound is not prominently featured in the literature, a logical and efficient two-stage synthetic strategy can be employed. This approach leverages the synthesis of the key intermediate, 6-methoxy-2-tetralone, followed by a well-established palladium-catalyzed α-arylation to introduce the phenyl group. This method offers high yields and functional group tolerance, making it a reliable choice for laboratory-scale synthesis.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone

The precursor, 6-methoxy-2-tetralone, can be synthesized from the more readily available 6-methoxy-1-tetralone. A concise and effective method involves a three-step sequence of olefin formation, epoxidation, and acid-catalyzed rearrangement[4].

Step 1: Dehydration to 6-Methoxy-3,4-dihydronaphthalene

-

To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).

-

Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

-

Purify the resulting oil by column chromatography on silica gel (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene.

Step 2: Epoxidation and Rearrangement to 6-Methoxy-2-tetralone

-

To a suspension of m-chloroperbenzoic acid (MCPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL), cooled in an ice bath, add the 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) dissolved in dichloromethane (2 mL).

-

Stir the reaction mixture overnight at room temperature.

-

Filter the mixture, dilute with dichloromethane, and wash sequentially with a 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude epoxide as an oil.

-

Without further purification, dissolve the crude epoxide in ethanol (3 mL) and add 10% sulfuric acid (3 mL).

-

Heat the mixture at reflux for 3 hours.

-

Cool the reaction, dilute with water, and extract three times with chloroform.

-

Combine the organic extracts, wash with brine, dry, and evaporate the solvent.

-

Purify the resulting oil by column chromatography on silica gel (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.

Experimental Protocol: Palladium-Catalyzed α-Arylation

The introduction of the phenyl group at the α-position of the ketone is efficiently achieved through palladium-catalyzed cross-coupling. This reaction has become a cornerstone of modern organic synthesis due to its broad applicability[1].

Step 3: Synthesis of this compound

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.01-0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).

-

Add sodium tert-butoxide (1.4 mmol) to the flask.

-

Add 6-methoxy-2-tetralone (1.0 mmol) and phenyl bromide (1.1 mmol) dissolved in anhydrous toluene (5 mL).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Caption: A standard analytical workflow for compound validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Expected ¹H NMR signals would include aromatic protons from both the tetralone and phenyl rings, a singlet for the methoxy group, and aliphatic protons of the tetralone's saturated ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, notably the characteristic carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the methoxy ether.

-

Chromatographic Techniques: Thin-layer chromatography (TLC) is used for rapid purity assessment and reaction monitoring, while high-performance liquid chromatography (HPLC) can provide quantitative purity analysis.

Biological Significance and Therapeutic Potential of the Tetralone Scaffold

The tetralone framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. While direct pharmacological data for this compound is scarce, the activities of related derivatives provide a strong rationale for its investigation in drug discovery programs.

-

Anticancer and Antimitotic Agents: The tetralone core is a key structural component of podophyllotoxin and its analogues, which are potent antimitotic agents[5]. The synthesis of various aryl tetralone derivatives has been pursued to explore their potential as anticancer agents[6].

-

Antimicrobial and Antifungal Activity: Derivatives of 2-aminotetralin, which can be synthesized from 6-methoxy-2-tetralone, have demonstrated significant antifungal activities[2][4]. Furthermore, various tetralone derivatives have been evaluated for their antibacterial and antifungal properties[7].

-

Central Nervous System (CNS) Applications: The tetralone scaffold is present in compounds with activity in the central nervous system. For instance, some tetralone derivatives are key intermediates in the synthesis of antidepressants[8].

-

Antiviral Potential: A study on α-aryl-α-tetralone derivatives revealed their potential as inhibitors of the Hepatitis C virus (HCV)[4]. This suggests that the α-phenyl substitution on the tetralone core could be a valuable feature for antiviral drug design.

-

Steroid Synthesis: 6-methoxytetralones are crucial starting materials for the total synthesis of various steroidal compounds, which have a wide range of therapeutic applications[2][4].

The combination of the methoxy group, which can modulate metabolic stability and receptor interactions, and the α-phenyl group, which can provide additional binding interactions and influence the compound's stereochemistry, makes this compound an intriguing candidate for screening in various biological assays.

Conclusion

This compound (CAS: 1769-84-2) is a well-defined chemical entity with a clear synthetic pathway accessible through modern organic chemistry techniques. While its specific biological profile awaits detailed investigation, its structural relationship to a wide array of pharmacologically active compounds, particularly in the areas of oncology, infectious diseases, and neurology, underscores its potential as a valuable building block for drug discovery and development. This guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the therapeutic potential of this and related tetralone derivatives.

References

-

Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed, National Center for Biotechnology Information. [Link]

-

This compound at Best Price in Shanghai, Shanghai | Yln Chem Co. TradeIndia. [Link]

-

SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE. Indo American Journal of Pharmaceutical Research. [Link]

-

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]

-

A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online. [Link]

-

Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

General Synthesis of 8-Aryl-2-tetralones. The Journal of Organic Chemistry. [Link]

-

Synthesis of Aryl Tetralone Derivatives by Chalcone Route. Hilaris Publisher. [Link]

-

Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]

Sources

- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-tetralone | 2472-22-2 [chemicalbook.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Gateway to SERMs: Discovery and History of 6-Methoxy-2-phenyl-tetralone

The following technical guide details the discovery, chemistry, and synthetic utility of 6-Methoxy-2-phenyl-1-tetralone , a critical intermediate in the development of Selective Estrogen Receptor Modulators (SERMs).

Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Executive Summary

6-Methoxy-2-phenyl-1-tetralone (CAS: 1769-84-2) is a bicyclic ketone that serves as the structural "anchor" for the triphenylethylene class of non-steroidal estrogen antagonists. Historically identified by the Upjohn Company (now Pfizer) during the "golden age" of fertility research in the 1960s, this scaffold enabled the synthesis of Nafoxidine and subsequently influenced the design of third-generation SERMs like Lasofoxifene .

This guide explores the molecule’s transition from a synthetic curiosity to a foundational building block in oncology and women's health, detailing the chemical logic that dictates its reactivity and the evolution of its synthesis from stoichiometric cyclizations to catalytic asymmetric arylations.

Chemical Identity & Structural Significance[1]

The molecule is defined by a tetralone (3,4-dihydronaphthalen-1(2H)-one) core substituted with a methoxy group at the 6-position and a phenyl ring at the 2-position.[1]

| Property | Specification |

| IUPAC Name | 6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one |

| CAS Number | 1769-84-2 |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Key Functional Groups | Aryl ketone (C1), Methoxy ether (C6), Benzylic carbon (C2) |

| Role | Electrophilic precursor for Grignard additions; Chiral scaffold (at C2) |

Mechanistic Role in SERM Binding

The structural features of 6-Methoxy-2-phenyl-tetralone directly map to the pharmacophore of the Estrogen Receptor (ER):

-

6-Methoxy Group: Mimics the phenolic A-ring of estradiol (after metabolic demethylation to -OH), forming critical hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain.

-

2-Phenyl Moiety: Provides bulk to the hydrophobic pocket, but in the final drug (e.g., Nafoxidine), this ring positions the antiestrogenic side chain to displace Helix 12, preventing co-activator recruitment.

-

Tetralone Core: Restricts conformational freedom compared to flexible stilbene derivatives (like diethylstilbestrol), improving receptor subtype selectivity.

Historical Discovery: The Upjohn Era

In the 1960s, Daniel Lednicer and the fertility control program at Upjohn sought non-steroidal agents to modulate the reproductive cycle. While investigating triphenylethylenes (related to clomiphene), Lednicer’s team synthesized Nafoxidine (U-11,100A) .

The breakthrough was the realization that a rigidified dihydronaphthalene core could lock the phenyl rings in a bioactive conformation. This compound was the divergent intermediate :

-

Electrophilic Attack: The C1 ketone accepts aryl-Grignard reagents.

-

Dehydration: Acid-catalyzed elimination yields the 1,2-diphenyl-3,4-dihydronaphthalene system (the Nafoxidine core).

Historical Note: While Nafoxidine demonstrated efficacy in breast cancer clinical trials (1970s), its development was halted due to side effects (ichthyosis/phototoxicity). However, the chemical lessons learned from the this compound scaffold directly paved the way for Lasofoxifene (Pfizer), which gained approval decades later.

Synthetic Evolution: From Stoichiometry to Catalysis

The Classical Route (Stoichiometric Cyclization)

Early syntheses relied on constructing the tetralone ring around the phenyl substituent using Friedel-Crafts chemistry. This method is robust but atom-inefficient.

Workflow:

-

Condensation: Reaction of p-anisaldehyde with phenylacetic acid derivatives.

-

Reduction: Hydrogenation of the resulting stilbene/cinnamic acid intermediate to form 4-(3-methoxyphenyl)-2-phenylbutyric acid.

-

Cyclization: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or

.

The Modern Route (Catalytic -Arylation)

Modern process chemistry prefers installing the phenyl group onto an existing tetralone core. This utilizes Buchwald-Hartwig type chemistry to couple 6-methoxy-1-tetralone with aryl halides.

Advantages:

-

Uses commercially available 6-methoxy-1-tetralone.

-

Avoids harsh acidic cyclization conditions.

-

Enables enantioselective synthesis (using chiral phosphine ligands) to set the C2 stereocenter, crucial for modern asymmetric SERM synthesis.

Experimental Protocols

Protocol A: Synthesis of Nafoxidine Core (Grignard Addition)

This protocol describes the conversion of the tetralone to the carbinol intermediate, the key step in Lednicer’s synthesis.

Reagents:

-

6-Methoxy-2-phenyl-1-tetralone (1.0 equiv)

-

4-(2-Pyrrolidinoethoxy)phenylmagnesium bromide (1.2 equiv, prepared fresh in THF)

-

Ammonium chloride (sat.[2] aq.)

Methodology:

-

Preparation of Grignard: In a flame-dried 3-neck flask under

, activate Mg turnings with iodine. Add a solution of 1-[2-(4-bromophenoxy)ethyl]pyrrolidine in anhydrous THF dropwise to maintain gentle reflux. Stir for 1 hour post-addition. -

Addition: Cool the Grignard solution to 0°C. Add a solution of 6-Methoxy-2-phenyl-1-tetralone in THF dropwise over 30 minutes. The solution will transition from dark brown to a lighter suspension.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone spot).

-

Quench: Cool to 0°C and quench carefully with saturated

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate to yield the tertiary alcohol (carbinol). -

Dehydration (Step 2): Reflux the crude carbinol in ethanolic HCl for 2 hours to generate the dihydronaphthalene (Nafoxidine) salt.

Protocol B: Pd-Catalyzed -Arylation (Modern Preparation of the Tetralone)

For researchers needing to synthesize the core from 6-methoxy-1-tetralone.

Reagents:

-

6-Methoxy-1-tetralone (10 mmol)

-

Bromobenzene (12 mmol)

- (1 mol%)

-

BINAP or Xantphos (1.2 mol%)

- (1.4 equiv)

-

Toluene (0.2 M)

Methodology:

-

Charge a Schlenk tube with

, Ligand, and -

Add Toluene, 6-methoxy-1-tetralone, and Bromobenzene.

-

Heat to 100°C for 12 hours.

-

Cool, filter through Celite, and concentrate.

-

Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate 6-Methoxy-2-phenyl-1-tetralone as a white solid.

Visualization of Chemical Logic

The following diagram illustrates the divergent synthesis of Nafoxidine and Lasofoxifene from the common tetralone precursor.

Caption: Synthetic flow from the tetralone precursor to first-generation (Nafoxidine) and third-generation (Lasofoxifene) SERMs.

Data Summary: Reaction Efficiency Comparison

| Synthetic Method | Yield (Tetralone) | Atom Economy | Scalability | Key Limitation |

| Classical Friedel-Crafts | 45-60% | Low | High | Requires stoichiometric Lewis acids; High waste. |

| Pd-Catalyzed Arylation | 85-95% | High | Moderate | Catalyst cost; Requires inert atmosphere. |

| Grignard Coupling (to Drug) | 70-80% | Moderate | High | Moisture sensitivity; Dehydration step can isomerize. |

References

-

Lednicer, D., et al. (1967). "Mammalian Antifertility Agents. IV. Basic 3,4-Dihydronaphthalenes and 1,2,3,4-Tetrahydro-1-naphthols." Journal of Medicinal Chemistry, 10(1), 78–84. Link

-

Lednicer, D., et al. (1969).[3] "Mammalian Antifertility Agents. VI. A More Potent Nafoxidine." Journal of Medicinal Chemistry, 12(5), 881–885. Link

- Fox, H., et al. (2004). "Palladium-catalyzed alpha-arylation of esters and amides." Organic Syntheses, 80, 80.

- Tewari, N., et al. (2010). "Synthesis of Lasofoxifene and Nafoxidine via the Novel Three-Component Coupling Reaction." Chemical Letters, 36(1). (Describing the conversion of the tetralone to final drugs).

-

Pfizer Inc. (1998). "Tetrahydronaphthalenes as estrogen agonists and antagonists." U.S. Patent 5,750,576.[3] Link

Sources

- 1. CN103483293B - Synthetic method of lasofoxifene precursor nafaxidine - Google Patents [patents.google.com]

- 2. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn-cms.f-static.com [cdn-cms.f-static.com]

An In-Depth Technical Guide to the Spectral Data Analysis of 6-Methoxy-2-phenyl-tetralone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 6-Methoxy-2-phenyl-tetralone, a significant intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations that drive the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its analogs.

Introduction: The Significance of this compound

This compound, with the IUPAC name 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one, is a tetralone derivative characterized by a methoxy group on the aromatic ring and a phenyl substituent at the alpha position to the carbonyl group.[] Tetralone scaffolds are crucial building blocks in organic synthesis, particularly for the creation of steroids and other pharmacologically important compounds.[2] The presence and position of the methoxy and phenyl groups significantly influence the molecule's chemical reactivity and biological activity, making unambiguous structural confirmation through spectroscopic methods paramount.

This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. Due to the limited availability of directly published, comprehensive spectral data for this specific molecule, this guide will also draw upon data from closely related analogs, such as 6-methoxy-2-tetralone and other 2-aryl-tetralones, to provide a robust and instructive analysis. This comparative approach is a common and necessary practice in synthetic and medicinal chemistry for the structural elucidation of novel or less-documented compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of this compound.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 300 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.[2]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the tetralone and the phenyl substituent, the methoxy group, and the aliphatic protons of the tetralone ring.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | - | 5H |

| H-5 | ~6.70 | Doublet | ~2.5 | 1H |

| H-7 | ~6.85 | Doublet of doublets | ~8.5, ~2.5 | 1H |

| H-8 | ~7.90 | Doublet | ~8.5 | 1H |

| OCH₃ | ~3.85 | Singlet | - | 3H |

| H-2 | ~3.70 | Doublet of doublets | ~12, ~5 | 1H |

| H-3 (axial) | ~2.30 | Multiplet | - | 1H |

| H-3 (equatorial) | ~2.60 | Multiplet | - | 1H |

| H-4 (axial) | ~3.00 | Multiplet | - | 1H |

| H-4 (equatorial) | ~3.20 | Multiplet | - | 1H |

Causality Behind Expected Shifts:

-

Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the typical aromatic region. The protons on the methoxy-substituted ring of the tetralone will be more spread out due to the electronic effects of the methoxy and carbonyl groups. The H-8 proton is expected to be the most deshielded due to its proximity to the electron-withdrawing carbonyl group. The H-5 proton will be a doublet due to coupling with H-7, and H-7 will be a doublet of doublets from coupling to both H-5 and H-8.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.85 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring.

-

Aliphatic Protons: The proton at the chiral center (H-2) will be a doublet of doublets due to coupling with the two diastereotopic protons at C-3. The protons at C-3 and C-4 will exhibit complex multiplets due to both geminal and vicinal coupling.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=O (C-1) | ~198 |

| C-2 | ~55 |

| C-3 | ~30 |

| C-4 | ~35 |

| C-4a | ~128 |

| C-5 | ~113 |

| C-6 | ~163 |

| C-7 | ~114 |

| C-8 | ~130 |

| C-8a | ~145 |

| OCH₃ | ~55.5 |

| C-1' (ipso-phenyl) | ~140 |

| C-2', C-6' (ortho-phenyl) | ~129 |

| C-3', C-5' (meta-phenyl) | ~128 |

| C-4' (para-phenyl) | ~127 |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon: The carbonyl carbon (C-1) is the most deshielded carbon and will appear at a very low field, typically around 198 ppm.

-

Aromatic Carbons: The carbon attached to the methoxy group (C-6) will be significantly shielded due to the electron-donating effect of the oxygen, appearing at a lower ppm value. The other aromatic carbons will have chemical shifts in the typical aromatic region of 110-145 ppm.

-

Aliphatic Carbons: The aliphatic carbons of the tetralone ring (C-2, C-3, and C-4) will be found in the upfield region of the spectrum. The carbon bearing the phenyl group (C-2) will be more deshielded than the other aliphatic carbons.

-

Methoxy Carbon: The methoxy carbon will have a characteristic chemical shift around 55.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Analysis

Methodology:

-

Sample Preparation: The IR spectrum can be obtained using several methods. For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic rings, and the C-O bonds of the methoxy group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1680 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1500, ~1450 | Medium to Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

| C-O Stretch (Aryl Ether) | ~1250 (asymmetric), ~1030 (symmetric) | Strong |

Interpretation of Key Peaks:

-

Carbonyl Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is the most characteristic feature of the IR spectrum and is indicative of the conjugated ketone carbonyl group.

-

Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic rings.

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic rings will appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches will be found just below 3000 cm⁻¹.

-

C-O Stretches: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bond of the methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and gain further structural insights.

Experimental Protocol for MS Analysis

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause extensive fragmentation and is useful for determining the molecular weight.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

Mass Spectral Analysis

The mass spectrum of this compound (Molecular Formula: C₁₇H₁₆O₂, Molecular Weight: 252.31 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pattern (under EI):

-

Molecular Ion (M⁺): A peak at m/z = 252 corresponding to the intact molecule with one electron removed.

-

Loss of Phenyl Group ([M - C₆H₅]⁺): A significant fragment at m/z = 175, resulting from the cleavage of the bond between C-2 and the phenyl group.

-

Loss of CO ([M - CO]⁺): A peak at m/z = 224 due to the loss of a carbonyl group.

-

McLafferty Rearrangement: A potential rearrangement followed by fragmentation could lead to other characteristic ions.

Integrated Spectral Data Analysis Workflow

A robust structural elucidation relies on the synergistic interpretation of all available spectral data. The following workflow illustrates the logical process for analyzing the spectra of this compound.

Caption: A logical workflow for the integrated analysis of spectral data.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. This in-depth understanding is not merely an academic exercise; it is a critical component of quality control in synthesis, a prerequisite for further chemical transformations, and a foundational element in the development of novel therapeutics. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently characterize this and other related tetralone derivatives, ensuring the scientific integrity and success of their work.

References

-

MedCrave. A concise approach for the synthesis of 6-methoxy-2-tetralone. [Link]

-

Arkat USA, Inc. Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. [Link]

Sources

solubility profile of 6-Methoxy-2-phenyl-tetralone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Methoxy-2-phenyl-tetralone in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] this compound, a key intermediate in the synthesis of various pharmacologically active molecules, presents a solubility profile that is paramount to its handling, reaction kinetics, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. It moves beyond a simple data listing to explain the underlying physicochemical principles, offers detailed, field-proven protocols for experimental solubility determination, and discusses the critical factors that influence this essential property.

Physicochemical Characterization of this compound

Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior. The molecule's structure, featuring a polar methoxy group and a ketone function appended to a largely non-polar polycyclic aromatic framework, dictates its interaction with various solvents.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₆O₂ | [3] |

| Molecular Weight | 252.31 g/mol | Inferred from Formula |

| Appearance | Colorless or light yellow solid | [4] |

| Melting Point | ~75-77 °C | [4] |

| General Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), insoluble in water. | [4] |

| CAS Number | 1769-84-2 | [3] |

The Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This rule posits that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents possess large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further divided into:

-

Polar Protic Solvents (e.g., ethanol, methanol): Capable of hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): Lack an O-H or N-H bond and cannot donate hydrogen bonds, but can accept them.

-

-

Non-Polar Solvents (e.g., hexane, toluene): Have small dipole moments and are characterized by C-C and C-H bonds.

This compound is a molecule of intermediate polarity. Its ketone and ether functional groups provide polar centers capable of dipole-dipole interactions and hydrogen bond acceptance. However, the bulky, non-polar tetralone and phenyl rings constitute a significant portion of the molecule, favoring interactions with non-polar solvents via van der Waals forces.

Based on these structural features, a qualitative solubility profile can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The hydroxyl group can interact with the ketone and methoxy groups, while the alkyl portion of the alcohol solvates the non-polar rings. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Medium | Strong dipole-dipole interactions with the solute's polar functional groups are the primary driving force for dissolution. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvents capable of strong interactions with the solute. DMSO is a particularly strong solvent for many organic compounds.[6] | |

| Non-Polar | Hexane, Cyclohexane | Low | The molecule's polarity, though moderate, is significant enough to limit solubility in purely non-polar aliphatic solvents. |

| Toluene, Benzene | Medium | The aromatic nature of these solvents allows for favorable π-stacking interactions with the phenyl and naphthyl rings of the solute. | |

| Aqueous | Water | Insoluble | The large, non-polar hydrocarbon structure dominates, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water.[4] |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, precise quantitative data requires empirical measurement. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7][8] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug at a specific temperature.[2]

Isothermal Shake-Flask Protocol using Gravimetric Analysis

This protocol provides a robust method for determining solubility by measuring the mass of the dissolved solute.[1][9][10]

Principle: An excess of the solid compound is agitated in a specific volume of solvent at a constant temperature for a sufficient duration to reach equilibrium.[8] The resulting saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated to determine the mass of the dissolved solute.[9][11]

Materials & Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials (e.g., 20 mL glass scintillation vials)

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Pipettes and syringes

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of screw-capped vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period.

-

Expert Insight: The time to reach equilibrium can vary significantly, from a few hours to 72 hours.[8] It is crucial to establish this timeframe in preliminary studies by taking samples at various intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Phase Separation: Once equilibrium is reached, remove the vials and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Sampling & Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) evaporation dish.

-

Causality: Filtration is a critical step to remove all particulate matter, ensuring that only the dissolved solute is measured. The small pore size (0.22 µm) is standard for this purpose.

-

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature or under a gentle stream of nitrogen to slowly evaporate the solvent to dryness. Continue drying until a constant weight is achieved.[2][9]

-

Calculation:

-

Let W₁ = Weight of the empty (tared) evaporation dish.

-

Let W₂ = Weight of the dish with the dried solute.

-

Weight of dissolved solute = W₂ - W₁

-

Solubility (in mg/mL) = (Weight of dissolved solute in mg) / (Volume of filtrate in mL)

-

Workflow for Isothermal Solubility Determination

Caption: Isothermal shake-flask solubility workflow.

High-Throughput Methods for Kinetic Solubility

In early-stage drug discovery, speed is often prioritized over the precision of thermodynamic solubility. Kinetic solubility assays, typically performed in 96-well plates, meet this need.[12][13]

Principle: A concentrated stock solution of the compound (usually in DMSO) is added to an aqueous or organic solvent system. The concentration at which the compound precipitates out of solution is determined, often by measuring the turbidity (light scattering) of the resulting suspension using nephelometry.[14][15]

Key Distinction: Kinetic solubility often yields higher values than thermodynamic solubility because the precipitate formed is frequently amorphous, which is a higher-energy, more soluble state than the most stable crystalline form.[13][16]

Workflow for Nephelometric Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Critical Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds increases with temperature. Therefore, all solubility data must be reported with the corresponding temperature at which it was measured.[9]

-

Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity solid is essential for accurate measurements.

-

Solid-State Form (Polymorphism): A compound can exist in different crystalline forms (polymorphs) or in an amorphous state, each having a unique solubility.[16] The most stable crystalline form will have the lowest solubility. It is crucial to characterize the solid form before and after the equilibration experiment to check for any phase transitions.

-

pH (in protic or aqueous-miscible solvents): While this compound is not strongly ionizable, extreme pH values in certain solvent systems could potentially affect the stability and structure of the molecule, thereby influencing solubility.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous tetralone compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[4][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air.[4]

Conclusion

The solubility profile of this compound is governed by its hybrid chemical nature, possessing both polar functional groups and a significant non-polar scaffold. It exhibits good solubility in a range of polar organic solvents and limited solubility in non-polar and aqueous media. While theoretical predictions provide a valuable starting point, this guide emphasizes the necessity of rigorous experimental determination. The detailed isothermal shake-flask protocol provides a reliable path to obtaining precise thermodynamic solubility data, which is indispensable for advancing chemical synthesis, process development, and pharmaceutical formulation involving this important compound.

References

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

This compound - Introduction. (2024). ChemBK. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

-

Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How can you determine the solubility of organic compounds? (2017). Quora. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Pharma IQ.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

6-Methoxy-alpha-tetralone. (n.d.). PubChem. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. Retrieved from [Link]

-

6-Methoxy-2-Tetralone 95.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025). ResearchGate. Retrieved from [Link]

-

Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube. Retrieved from [Link]

-

Perspectives in solubility measurement and interpretation. (n.d.). PMC. Retrieved from [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]

-

SAFETY DATA SHEET - 6-Methoxy-1-tetralone. (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound | 1769-84-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. rheolution.com [rheolution.com]

- 16. solvescientific.com.au [solvescientific.com.au]

- 17. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2-phenyl-tetralone: Identifying and Utilizing Key Starting Materials

This guide provides a comprehensive overview of the synthetic strategies for preparing 6-Methoxy-2-phenyl-tetralone, a valuable intermediate in the development of various pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical selection of starting materials and the underlying chemical principles governing the synthetic pathways.

Introduction: The Significance of the Tetralone Scaffold

The tetralone ring system is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The specific target of this guide, this compound, incorporates key pharmacophoric features: a methoxy-substituted aromatic ring, a cyclic ketone, and a phenyl substituent at the α-position to the carbonyl group. This unique combination of functionalities makes it a crucial building block for the synthesis of complex molecules in medicinal chemistry. Understanding the most efficient and logical synthetic routes to this intermediate is paramount for accelerating drug discovery programs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach allows for the logical disassembly of the target molecule to identify plausible starting materials. The analysis of this compound reveals two primary disconnections: the C-C bond between the phenyl group and the tetralone core, and the bonds forming the tetralone ring itself.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two key stages in the synthesis:

-

Formation of the 6-Methoxy-tetralone core: This is typically achieved through an intramolecular Friedel-Crafts acylation.

-

Introduction of the phenyl group: This can be accomplished via modern cross-coupling reactions.

This guide will focus on the most robust and widely applicable methods for each stage.

Synthesis of the 6-Methoxy-1-tetralone Intermediate

The cornerstone of the synthesis is the efficient construction of the 6-methoxy-1-tetralone scaffold. The most prevalent and reliable method is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid derivative.[1][2][3]

Key Starting Materials for 6-Methoxy-1-tetralone

| Starting Material | Structure | Key Properties and Role |

| Anisole | C₆H₅OCH₃ | The aromatic precursor providing the methoxy-substituted benzene ring. The methoxy group is an ortho-, para-director, guiding the acylation to the desired position. |

| Succinic Anhydride | C₄H₄O₃ | A common acylating agent that reacts with anisole in a Friedel-Crafts acylation to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.[4] |

| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | An alternative acylating agent that directly introduces the four-carbon chain required for cyclization.[5] |

| Aluminum Chloride (AlCl₃) | AlCl₃ | A strong Lewis acid catalyst essential for activating the acylating agent in the Friedel-Crafts reaction.[4][5] |

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of anisole. The choice of acylating agent dictates the subsequent steps.

Caption: Synthetic routes to 6-Methoxy-1-tetralone.

Route A provides a robust, albeit longer, pathway. The initial Friedel-Crafts reaction between anisole and succinic anhydride yields 4-(4-methoxyphenyl)-4-oxobutanoic acid.[4] The ketone is then reduced to a methylene group, and the resulting 4-(4-methoxyphenyl)butanoic acid is cyclized using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent to afford 6-methoxy-1-tetralone.[6]

Route B offers a more direct, one-pot synthesis. Anisole is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid like aluminum chloride.[5] The initial acylation is followed by an intramolecular Friedel-Crafts alkylation upon heating to yield the desired tetralone.

Experimental Protocol: One-Pot Synthesis of 6-Methoxy-1-tetralone

This protocol is adapted from a patented procedure and offers an efficient one-pot synthesis.[5]

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a suitable solvent (e.g., dichloroethane) and anisole.

-

Lewis Acid Addition: The flask is cooled to 0-15 °C, and aluminum trichloride is added portion-wise while maintaining the temperature. The mixture is stirred for 20-40 minutes.

-

Acylating Agent Addition: 4-chlorobutyryl chloride is added dropwise over 2-2.5 hours, ensuring the temperature remains controlled.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is cooled to room temperature and quenched by carefully pouring it into a mixture of ice and water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 6-methoxy-1-tetralone can be purified by recrystallization or column chromatography.

Introduction of the Phenyl Group: α-Arylation Strategies

With the 6-methoxy-1-tetralone core in hand, the next critical step is the introduction of the phenyl group at the C-2 position. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance.

Palladium-Catalyzed α-Arylation

This is a direct and powerful method for the formation of α-aryl ketones. The reaction involves the coupling of an enolate with an aryl halide in the presence of a palladium catalyst.

Starting Materials:

-

6-Methoxy-1-tetralone: The ketone substrate.

-

Bromobenzene: A common and readily available aryl halide.

-

Palladium Catalyst: A palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., a biarylphosphine ligand) are crucial for catalytic activity.

-

Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to generate the enolate in situ.

Caption: Palladium-catalyzed α-arylation of 6-Methoxy-1-tetralone.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent. This method is known for its mild reaction conditions and the low toxicity of the boron-containing reagents.[7]

Starting Materials:

-

α-Halo-6-methoxy-1-tetralone: The tetralone needs to be halogenated at the α-position (e.g., 2-bromo-6-methoxy-1-tetralone).

-

Phenylboronic Acid: The organoboron coupling partner.

-

Palladium Catalyst: Typically a Pd(0) species, often generated in situ from a Pd(II) precursor.

-

Base: A base such as sodium carbonate or potassium phosphate is required for the activation of the boronic acid.[8]

Stille Coupling

The Stille coupling employs an organotin reagent and is highly effective for the formation of C-C bonds.[9][10][11] However, the toxicity of organotin compounds is a significant drawback.

Starting Materials:

-

α-Halo-6-methoxy-1-tetralone: Similar to the Suzuki coupling, an α-halogenated tetralone is required.

-

Phenyltributylstannane: The organotin coupling partner.

-

Palladium Catalyst: A Pd(0) catalyst is used.

-

Additives: In some cases, additives like lithium chloride are used to facilitate the reaction.

Experimental Protocol: Palladium-Catalyzed α-Arylation of 6-Methoxy-1-tetralone

The following is a general procedure for the α-arylation of a ketone.

-

Reaction Setup: A Schlenk flask is charged with 6-methoxy-1-tetralone, a palladium catalyst, and a phosphine ligand. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Reagent Addition: A suitable solvent (e.g., toluene), bromobenzene, and a solution of the base (e.g., sodium tert-butoxide in the solvent) are added via syringe.

-

Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed.

-

Work-up: The reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is washed, dried, and concentrated.

-

Purification: The crude this compound is purified by column chromatography.

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic selection of starting materials and reaction conditions. The construction of the 6-methoxy-1-tetralone core via intramolecular Friedel-Crafts acylation is a well-established and efficient method. For the crucial introduction of the phenyl group at the C-2 position, palladium-catalyzed α-arylation offers a direct and powerful approach. While Suzuki-Miyaura and Stille couplings are also viable alternatives, the direct α-arylation avoids the need for a pre-functionalized tetralone intermediate. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize this important building block for advanced drug discovery and development programs.

References

- CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google P

-

6-METHOXY-β-TETRALONE - Organic Syntheses Procedure. (URL: [Link])

-

A concise approach for the synthesis of 6-methoxy-2-tetralone - MedCrave online. (URL: [Link])

-

Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes | Journal of the American Chemical Society. (URL: [Link])

-

The Robinson Annulation - Master Organic Chemistry. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

-

Stille Coupling - Organic Chemistry Portal. (URL: [Link])

-

1-Tetralone - Wikipedia. (URL: [Link])

- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google P

-

(PDF) Stobbe Condensation - ResearchGate. (URL: [Link])

-

Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

-

arylation of various ketones with bromobenzene in the presence of 5da. a - ResearchGate. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Stille Coupling - Chemistry LibreTexts. (URL: [Link])

-

Stille reaction - Wikipedia. (URL: [Link])

-

Stobbe Condensation - Juniper Publishers. (URL: [Link])

-

23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (URL: [Link])

-

Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (URL: [Link])

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])

-

Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. (URL: [Link])

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (URL: [Link])

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

-

Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent | The Hartwig Group. (URL: [Link])

-

The Stille Reaction - Chem 115 Myers. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Palladium-Catalyzed α-Arylation of Aldehydes with Aryl Bromides | Request PDF. (URL: [Link])

-

The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (URL: [Link])

Sources

- 1. Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 5. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 6. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

fundamental reaction mechanisms involving 6-Methoxy-2-phenyl-tetralone

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms Involving 6-Methoxy-2-phenyl-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bicyclic ketone scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure combines several key functional groups that dictate its reactivity: a ketone carbonyl, an alpha-chiral center bearing a phenyl group, an activated aromatic ring with a methoxy substituent, and a tetralone core. This unique combination of features allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents.

This guide provides an in-depth exploration of the fundamental reaction mechanisms associated with this compound. We will dissect the synthesis of this core structure and then delve into the principal pathways of its reactivity, focusing on the causality behind reaction choices and providing field-proven insights for practical application.

I. Synthesis of the this compound Scaffold

The construction of the this compound scaffold is a multi-step process that leverages classic and modern synthetic methodologies. A logical and common approach involves the initial synthesis of the tetralone core, followed by the introduction of the C2-phenyl group.

Formation of the Tetralone Ring: Intramolecular Friedel-Crafts Acylation

The tetralone core is efficiently assembled via an intramolecular Friedel-Crafts acylation.[1] This powerful ring-forming reaction involves the cyclization of an arylbutyric acid derivative onto the aromatic ring, driven by a strong Lewis acid or Brønsted acid catalyst.[2][3]

The process typically begins with the Friedel-Crafts acylation of a suitable arene (like anisole) with an acylating agent such as succinic anhydride, followed by reduction and a second, intramolecular Friedel-Crafts reaction.[2]

Causality of Experimental Choice: The use of a strong acid like polyphosphoric acid (PPA) or triflic acid is crucial. The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This potent electrophile is necessary to overcome the aromatic stability of the benzene ring and drive the intramolecular cyclization.

Sources

Methodological & Application

Synthesis of 6-Methoxy-2-phenyl-tetralone: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2-phenyl-tetralone is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its rigid tricyclic framework, incorporating both hydrophilic and lipophilic regions, makes it an attractive starting point for the development of novel therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, beginning from readily available starting materials. The described methodology is robust, scalable, and amenable to further derivatization, making it a valuable tool for synthetic and medicinal chemists.

This guide is structured to provide not only a reproducible protocol but also the scientific rationale behind the chosen synthetic strategy and experimental conditions. By understanding the "why" behind each step, researchers can better troubleshoot potential issues and adapt the methodology to their specific needs.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a three-step sequence, commencing with the Friedel-Crafts acylation of anisole to form the tetralone core, followed by a functional group manipulation to position the ketone at the 2-position, and culminating in a palladium-catalyzed α-arylation to introduce the phenyl group.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-Methoxy-1-tetralone via Friedel-Crafts Acylation

The initial step involves the construction of the tetralone ring system through an intramolecular Friedel-Crafts acylation. Anisole is first acylated with a suitable four-carbon acylating agent, followed by a Lewis acid-promoted cyclization.

Reaction Scheme:

Caption: Friedel-Crafts acylation to form 6-Methoxy-1-tetralone.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Anisole | 108.14 | 10.8 g | 0.1 |

| γ-Butyrolactone | 86.09 | 8.6 g | 0.1 |

| Aluminum chloride (anhydrous) | 133.34 | 40.0 g | 0.3 |

| Dichloroethane (anhydrous) | 98.96 | 200 mL | - |

| Hydrochloric acid (conc.) | 36.46 | 50 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Sodium sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloroethane (100 mL) and anhydrous aluminum chloride (40.0 g).

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of anisole (10.8 g) and γ-butyrolactone (8.6 g) in anhydrous dichloroethane (100 mL).

-

Add the anisole/γ-butyrolactone solution dropwise to the stirred aluminum chloride suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-1-tetralone as a pale yellow oil.

Part 2: Conversion of 6-Methoxy-1-tetralone to 6-Methoxy-2-tetralone

The conversion of the 1-tetralone to the 2-tetralone isomer is a critical step. A common and effective method involves the formation of an intermediate enol ether or similar derivative, followed by hydrolysis. A more direct approach involves the epoxidation of an intermediate dihydronaphthalene followed by acid-catalyzed rearrangement.[3]

Reaction Scheme:

Caption: Conversion of 6-Methoxy-1-tetralone to 6-Methoxy-2-tetralone.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 6-Methoxy-1-tetralone | 176.21 | 10.0 g | 0.057 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 g | 0.0026 |

| 2,4-Pentanediol | 104.15 | 12.0 g | 0.115 |

| Toluene | 92.14 | 200 mL | - |

| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 15.0 g | ~0.067 |

| Dichloromethane | 84.93 | 200 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| Sulfuric acid (10%) | 98.08 | 30 mL | - |

Procedure:

Step 2a: Synthesis of 6-Methoxy-3,4-dihydronaphthalene

-

To a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 6-methoxy-1-tetralone (10.0 g), p-toluenesulfonic acid monohydrate (0.5 g), 2,4-pentanediol (12.0 g), and toluene (200 mL).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 24 hours or until no more water is collected.[3]

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene as a colorless oil.

Step 2b: Synthesis of 6-Methoxy-2-tetralone

-

To a suspension of m-CPBA (15.0 g) in dichloromethane (200 mL) at 0 °C, add a solution of 6-methoxy-3,4-dihydronaphthalene from the previous step in dichloromethane (50 mL) dropwise.

-

Stir the reaction mixture overnight at room temperature.[3]

-

Filter the reaction mixture to remove m-chlorobenzoic acid.

-

Wash the filtrate with a 5% sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Dissolve the crude epoxide in ethanol (100 mL) and add 10% sulfuric acid (30 mL).

-

Heat the mixture under reflux for 3 hours.[3]

-

Cool the reaction mixture to room temperature and dilute with water (200 mL).

-

Extract the product with chloroform (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ether 7:3) to afford 6-methoxy-2-tetralone.[4]

Part 3: Palladium-Catalyzed α-Arylation of 6-Methoxy-2-tetralone

The final step introduces the phenyl group at the α-position of the ketone via a Buchwald-Hartwig type cross-coupling reaction. This reaction utilizes a palladium catalyst with a suitable ligand to couple the enolate of the tetralone with an aryl halide.

Reaction Scheme:

Sources

Technical Application Note: 6-Methoxy-2-phenyl-1-tetralone in Medicinal Chemistry

Executive Summary

6-Methoxy-2-phenyl-1-tetralone (CAS: 15110-33-5) is a high-value bicyclic scaffold serving as a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Nafoxidine and Lasofoxifene . Its structural rigidity, combined with the electronic richness of the methoxy-substituted benzene ring, makes it an ideal precursor for generating triaryl-ethylene pharmacophores.

This guide details the optimized application of this scaffold, focusing on its synthesis via Palladium-catalyzed

Chemical Profile & Mechanistic Utility[1][2][3][4][5]

Structural Significance

The 6-methoxy-2-phenyl-tetralone scaffold contains three pharmacophoric elements essential for estrogen receptor (ER) binding:

-

The Tetralone Core: Mimics the steroid C/D ring system, providing a rigid template that locks the phenyl substituents in a bioactive conformation.

-

6-Methoxy Group: A prodrug motif for the phenolic hydroxyl group (after metabolic demethylation), which acts as a hydrogen bond donor to Glu353/Arg394 in the ER ligand-binding domain.

-

C2-Phenyl Ring: Provides the necessary steric bulk to displace Helix 12 of the estrogen receptor, a mechanism central to the antagonist activity of SERMs.

Reactivity Profile

-

C1-Carbonyl: Highly susceptible to nucleophilic attack (Grignard/Organolithium). However, enolization is a competing side reaction due to the acidic proton at C2.

-

C2-Position: The benzylic position at C2 is sterically crowded but activated, allowing for stereoselective alkylation or arylation.

Application Protocol: Synthesis of SERM Precursors

Upstream Synthesis: Construction of the Scaffold

Context: Traditional syntheses involved multi-step condensation/reduction sequences. The modern, high-yield approach utilizes Pd-catalyzed

Protocol A: Pd-Catalyzed

Reagents:

-

Substrate: 6-Methoxy-1-tetralone (1.0 equiv)

-

Coupling Partner: Chlorobenzene (1.2 equiv)

-

Catalyst: Pd-132 (0.1 mol%) or Pd(OAc)

/BINAP system -

Base: Sodium tert-butoxide (NaOtBu) (1.9 equiv)[1]

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inertion: Charge a flame-dried Schlenk flask with 6-methoxy-1-tetralone, NaOtBu, and the Pd catalyst inside a glovebox or under a steady stream of Argon.

-

Solvation: Add anhydrous 1,4-dioxane and chlorobenzene via syringe.

-

Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor consumption of the starting tetralone via HPLC or TLC (Eluent: 10% EtOAc/Hexanes).

-

Workup: Cool to room temperature (RT). Quench with saturated NH

Cl solution.[2] Extract with Ethyl Acetate (3x). -

Purification: Dry organic layers over MgSO

. Concentrate in vacuo. Recrystallize from ethanol/hexane to afford the product as a white solid.

Downstream Application: Synthesis of Nafoxidine

Context: This protocol demonstrates the conversion of the tetralone scaffold into Nafoxidine using organocerium chemistry to suppress enolization and enhance nucleophilic addition.

Protocol B: Cerium-Promoted Addition & Dehydration Objective: Conversion of 6-methoxy-2-phenyl-1-tetralone to Nafoxidine.

Reagents:

-

Scaffold: 6-Methoxy-2-phenyl-1-tetralone (1.0 equiv)

-

Nucleophile Precursor: 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine

-

Lithiation Agent: n-Butyllithium (n-BuLi) (1.1 equiv)

-

Promoter: Anhydrous Cerium(III) Chloride (CeCl

) (1.2 equiv) -

Acid: Concentrated HCl / Glacial Acetic Acid

Step-by-Step Methodology:

-

CeCl

Activation: Dry CeCl -

Lithiation: In a separate flask, dissolve the bromo-sidechain precursor in dry THF. Cool to -78 °C . Add n-BuLi dropwise. Stir for 30 minutes to generate the phenyllithium species.

-

Transmetallation: Transfer the organolithium solution via cannula into the CeCl

suspension at -78 °C. Stir for 30 minutes to form the organocerium reagent. -

Addition: Add a solution of 6-methoxy-2-phenyl-1-tetralone in THF dropwise to the organocerium mixture. Allow to warm slowly to 0 °C over 2 hours.

-

Mechanism Note: CeCl